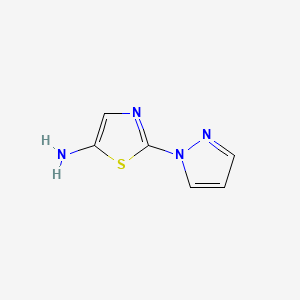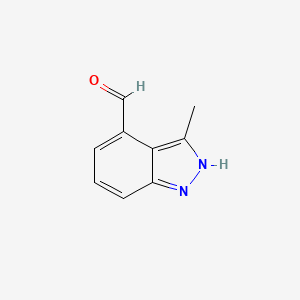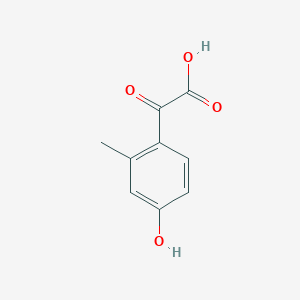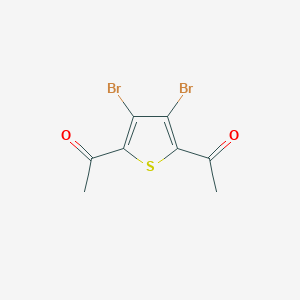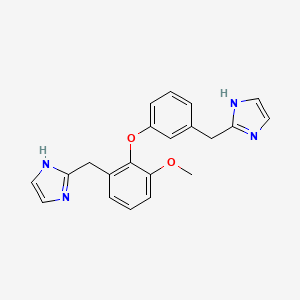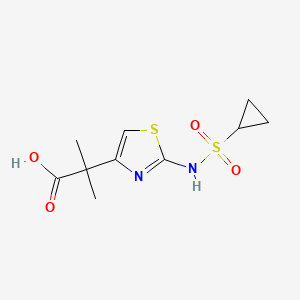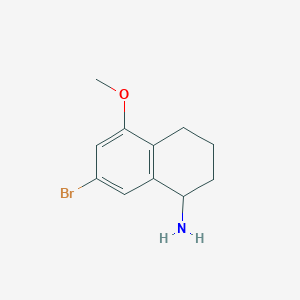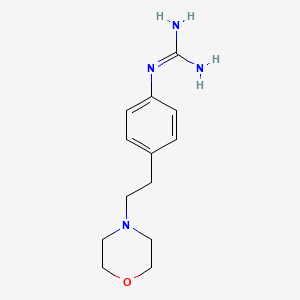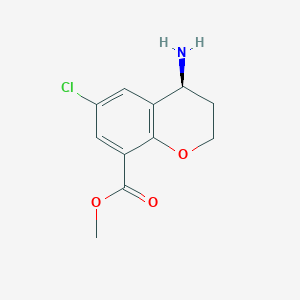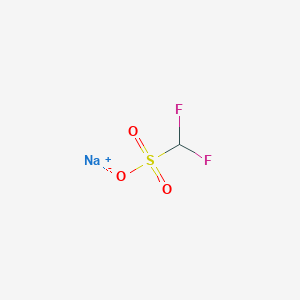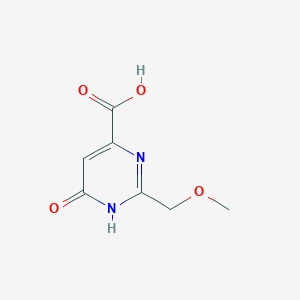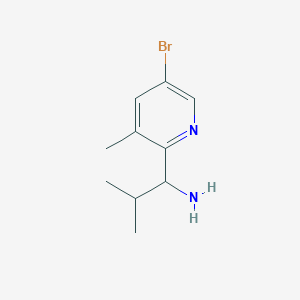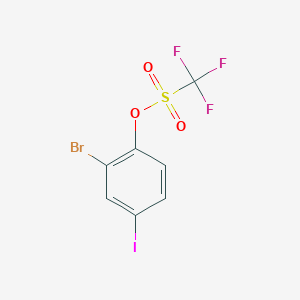
2-Bromo-4-iodophenyl trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-iodophenyl trifluoromethanesulfonate is an organohalide compound that contains bromine, iodine, and trifluoromethanesulfonate groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-iodophenyl trifluoromethanesulfonate typically involves the triflation of 2-Bromo-4-iodophenol. The reaction is carried out using trifluoromethanesulfonic anhydride in the presence of a base such as pyridine or triethylamine. The reaction is usually performed at low temperatures to prevent side reactions and to ensure high yields.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-iodophenyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine or iodine atoms can be substituted with other nucleophiles.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products Formed
Substitution Reactions: Products include substituted phenyl derivatives.
Coupling Reactions: Products include biaryl compounds.
Oxidation and Reduction: Products vary depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-4-iodophenyl trifluoromethanesulfonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4-iodophenyl trifluoromethanesulfonate involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The trifluoromethanesulfonate group is a good leaving group, facilitating substitution reactions. The bromine and iodine atoms can undergo oxidative addition with transition metals, enabling coupling reactions.
Comparison with Similar Compounds
Similar Compounds
- 4-Iodophenyl trifluoromethanesulfonate
- 2-Iodophenyl trifluoromethanesulfonate
- 4-Bromo-2-fluorophenyl trifluoromethanesulfonate
Uniqueness
2-Bromo-4-iodophenyl trifluoromethanesulfonate is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity patterns. This dual halogenation allows for selective functionalization and diverse synthetic applications, making it a valuable compound in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C7H3BrF3IO3S |
|---|---|
Molecular Weight |
430.97 g/mol |
IUPAC Name |
(2-bromo-4-iodophenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C7H3BrF3IO3S/c8-5-3-4(12)1-2-6(5)15-16(13,14)7(9,10)11/h1-3H |
InChI Key |
UEXXZGCZYWRXOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1I)Br)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


